molecular formula C17H15N3O5S B2815898 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 886907-90-0

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2815898
CAS No.: 886907-90-0
M. Wt: 373.38
InChI Key: RROCPTGYQIWWKD-UHFFFAOYSA-N
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Description

N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a synthetic compound designed for chemical biology and pharmaceutical research, featuring a 1,3,4-oxadiazole core—a scaffold renowned for its diverse biological potential. This molecule integrates two pharmaceutically significant motifs: a methanesulfonylphenyl group and a phenoxyacetamide side chain, which may influence its electronic properties, solubility, and interactions with biological targets. Compounds containing the 1,3,4-oxadiazole nucleus have been the subject of intense investigation and demonstrate a broad spectrum of biological activities, including potential anticancer, antimicrobial, and enzyme-inhibitory effects. The 1,3,4-oxadiazole ring is a key pharmacophore in apoptosis inducers, tyrosine kinase inhibitors, and carbonic anhydrase inhibitors, suggesting multiple potential mechanisms of action for derivatives containing this structure. Furthermore, research into related 1,3,4-oxadiazole derivatives has highlighted their utility as multifunctional tools, serving not only as therapeutic agents but also as responsive molecular probes. The structural features of this compound make it a valuable candidate for researchers exploring new chemical entities in areas such as oncology, infectious diseases, and biochemical sensing. It is an essential reagent for screening campaigns, mechanism of action studies, and structure-activity relationship (SAR) investigations within medicinal chemistry.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-26(22,23)14-9-5-6-12(10-14)16-19-20-17(25-16)18-15(21)11-24-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROCPTGYQIWWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 3-methylsulfonylphenyl hydrazine with phenoxyacetic acid in the presence of a dehydrating agent. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid . Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. Key reactions include:

Reaction with Amines
Under basic conditions (e.g., K₂CO₃), the oxadiazole’s C-2 position can undergo substitution with primary or secondary amines, yielding substituted amidine derivatives . For example:

Oxadiazole+R-NH2BaseR-NH-C(=O)-NHR’\text{Oxadiazole} + \text{R-NH}_2 \xrightarrow{\text{Base}} \text{R-NH-C(=O)-NHR'}

Thiol Exchange
Thiols (R-SH) can displace the acetamide group at C-2 in the presence of DIEA, forming thioether-linked oxadiazoles . This reaction is critical for introducing sulfur-containing pharmacophores.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Produces 2-phenoxyacetic acid and 5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine.

  • Alkaline Hydrolysis : Forms the corresponding carboxylate salt, which can be acidified to yield the free carboxylic acid .

Conditions :

Hydrolysis TypeReagentsTemperatureYield
AcidicHCl (6M), reflux110°C75–85%
AlkalineNaOH (2M), EtOH80°C70–80%

Electrophilic Aromatic Substitution (EAS) on the Phenoxy Group

The phenoxy substituent directs electrophilic attack to the para position due to its electron-donating nature. Reported reactions include:

Nitration
Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenoxy ring :

PhenoxyHNO3/H2SO4NO2-Phenoxy\text{Phenoxy} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{NO}_2\text{-Phenoxy}

Sulfonation
Fuming H₂SO₄ sulfonates the phenoxy ring, enhancing water solubility :

PhenoxyH2SO4SO3H-Phenoxy\text{Phenoxy} \xrightarrow{\text{H}_2\text{SO}_4} \text{SO}_3\text{H-Phenoxy}

Methanesulfonyl Group Reactivity

The methanesulfonyl (Ms) group acts as a leaving group in nucleophilic displacement reactions. For example:

Displacement with Halides
In polar aprotic solvents (e.g., DMF), the Ms group can be replaced by halides (X = Cl, Br) via SN2 mechanisms :

Ms-ONaX, DMFX-O\text{Ms-O} \xrightarrow{\text{NaX, DMF}} \text{X-O}

Cyclization Reactions

Intramolecular cyclization can occur under specific conditions:

Formation of Thiazolidinones
Reaction with ammonium thiocyanate (NH₄SCN) in acidic media generates thiazolidinone derivatives :

AcetamideNH4SCN, HClThiazolidinone\text{Acetamide} \xrightarrow{\text{NH}_4\text{SCN, HCl}} \text{Thiazolidinone}

Oxidation/Reduction Pathways

  • Oxidation : The phenoxy group can be oxidized to a quinone structure using KMnO₄ under acidic conditions .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydro derivative, altering its aromaticity .

Complexation with Metal Ions

The oxadiazole’s nitrogen atoms and the acetamide’s carbonyl oxygen can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates with potential catalytic or bioactive properties .

Key Research Findings

  • Bioactivity Modulation : Derivatives synthesized via thiol exchange (Section 1) showed enhanced COX-II inhibition (IC₅₀ = 4.16 μM) .

  • Hydrolytic Stability : The acetamide group resists hydrolysis at physiological pH, making the compound suitable for oral administration .

  • Structural Insights : X-ray crystallography of analogues revealed planar oxadiazole rings and intramolecular hydrogen bonding, stabilizing the molecule’s conformation .

Scientific Research Applications

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with bacterial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

Key Structural and Functional Differences

Substituents at Position 5: The target compound’s 3-methanesulfonylphenyl group distinguishes it from LMM5’s 4-methoxyphenylmethyl and LMM11’s furan-2-yl. Benzofuran–oxadiazole derivatives (e.g., 2a) incorporate a benzofuran moiety, which may enhance π-π stacking in enzyme binding .

Substituents at Position 2: The phenoxyacetamide group in the target compound contrasts with LMM5/LMM11’s sulfamoyl benzamide and benzofuran–oxadiazole’s thioether-linked acetamide.

Biological Activity :

  • LMM5 and LMM11 demonstrated antifungal activity against Paracoccidioides spp., with LMM5 showing higher potency (MIC: 50 µg/mL vs. 100 µg/mL for LMM11) .
  • Benzofuran–oxadiazole derivatives exhibited antimicrobial activity via laccase enzyme modulation, suggesting divergent mechanisms compared to sulfamoyl-containing analogs .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Identify proton environments (e.g., phenoxyacetamide CH₂ at δ 4.2–4.5 ppm) and confirm oxadiazole ring formation (C=O at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 403.08) and detects fragmentation patterns .
  • FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretching at 1150–1300 cm⁻¹) .

How can researchers resolve contradictions in biological activity data across different assay models?

Q. Advanced Research Focus

  • Assay standardization : Control variables like cell line viability (e.g., MTT vs. ATP-based assays) and enzyme source purity (e.g., recombinant vs. tissue-extracted LOX) .
  • Dose-response curves : Compare IC₅₀ values across multiple concentrations to identify assay-specific interference (e.g., solvent DMSO >1% inhibits enzyme activity) .
  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to address false negatives .

What strategies mitigate side reactions during the synthesis of oxadiazole-containing compounds?

Q. Advanced Research Focus

  • Temperature control : Maintain reflux temperatures <120°C to avoid decomposition of sulfonyl groups .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection during coupling steps to prevent undesired nucleophilic attacks .
  • Catalyst selection : Replace aggressive bases (e.g., NaH) with milder alternatives (e.g., K₂CO₃) to reduce ester hydrolysis .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Q. Advanced Research Focus

  • Core modifications : Substitute the phenoxy group with electron-withdrawing groups (e.g., -NO₂) to enhance enzyme inhibition (e.g., LOX IC₅₀ improved from 12 μM to 4.5 μM) .
  • Side-chain variation : Replace methanesulfonyl with trifluoromethanesulfonyl to increase lipophilicity (logP from 2.1 to 3.4) and blood-brain barrier penetration .
  • 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like α-glucosidase .

What solubility and stability challenges arise with this compound, and how can they be addressed?

Q. Basic Research Focus

  • Solubility : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic oxadiazole and phenyl groups. Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) .
  • Stability : Susceptibility to hydrolysis in acidic conditions (pH <4). Lyophilize and store under inert gas (argon) at -20°C .

How can computational methods elucidate the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular dynamics (MD) : Simulate binding to cyclooxygenase-2 (COX-2) over 100 ns to identify key residues (e.g., Arg120 hydrogen bonding) .
  • Pharmacophore mapping : Highlight essential features (e.g., sulfonyl group for electrostatic interactions) using Schrödinger’s Phase .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., gastrointestinal absorption >80%) and cytochrome P450 interactions .

What experimental approaches evaluate the compound’s enzyme inhibition mechanisms?

Q. Advanced Research Focus

  • Kinetic assays : Measure Michaelis-Menten constants (Km/Vmax) to distinguish competitive vs. non-competitive inhibition (e.g., BChE inhibition shows mixed-type kinetics) .
  • Fluorescence quenching : Monitor tryptophan residue changes in α-glucosidase upon compound binding (ΔFmax = 75%) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG = -8.2 kcal/mol) for LOX inhibition .

How can polymorphic forms of the compound impact its pharmacological profile?

Q. Advanced Research Focus

  • PXRD analysis : Identify polymorphs (e.g., Form I vs. Form II) and correlate with dissolution rates (Form I: 85% in 60 min vs. Form II: 45%) .
  • DSC/TGA : Monitor thermal stability (melting point shifts >10°C indicate polymorphic transitions) .
  • Bioavailability testing : Compare AUC values in rodent models to select the optimal crystalline form .

What validation protocols ensure reproducibility in synthesizing this compound?

Q. Basic Research Focus

  • Batch consistency : Use HPLC purity thresholds (>95%) and retention time matching across batches .
  • Reagent traceability : Document lot numbers for critical reagents (e.g., hydrazides) to minimize variability .
  • Inter-laboratory validation : Share synthetic protocols with independent labs to verify yields (±5% tolerance) .

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